Atriopeptin II

Description

Contextualization within the Natriuretic Peptide Family

The natriuretic peptide system is comprised of structurally related peptides that play a vital role in regulating blood pressure, fluid volume, and electrolyte balance. uniprot.orgscielo.br

The primary members of this family are Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). wikipedia.orgwikipedia.org ANP and BNP are primarily synthesized and secreted by cardiac muscle cells in the atria and ventricles, respectively, in response to stretching of the heart walls caused by increased blood volume. wikipedia.orgmdpi.com CNP is predominantly found in the central nervous system and endothelial cells. wikipedia.orgnih.gov These peptides exert their effects, including vasodilation and natriuresis (excretion of sodium in the urine), by binding to specific receptors on target cells. wikipedia.orgnih.gov

Table 1: Overview of Major Natriuretic Peptides

| Peptide | Primary Source | Primary Function |

|---|---|---|

| ANP | Cardiac atria | Reduces expanded extracellular fluid volume by increasing renal sodium excretion. wikipedia.org |

| BNP | Cardiac ventricles | Similar effects to ANP, but with a longer biological half-life. wikipedia.org |

| CNP | Central nervous system, endothelial cells | Stimulates long bone growth and has roles in tissue remodeling. wikipedia.orgnih.gov |

Atriopeptin II is a specific form of atrial natriuretic peptide, classified as a 23-amino acid peptide. ahajournals.orgnih.gov It is one of several bioactive peptides derived from a common precursor protein, proANP. nih.gov The specific biological activity of these peptides is determined by the site of cleavage from this precursor. nih.gov this compound is distinguished by the presence of a phenylalanine-arginine (Phe-Arg) extension at its carboxyl terminus, a structural feature critical for its potent vasorelaxant activity. ahajournals.orgahajournals.org In contrast, Atriopeptin I, which lacks this C-terminal extension, is significantly less effective in relaxing vascular smooth muscle. ahajournals.org

Historical Perspective of Atrial Peptide Discovery

The journey to understanding this compound and the broader natriuretic peptide system began with key observations decades ago.

In the mid-20th century, researchers noted the presence of granules within atrial, but not ventricular, heart cells, which resembled those in endocrine glands. oup.comum.es This suggested a secretory function for the atria. A pivotal moment came in 1981 when Adolfo J. de Bold and his team demonstrated that injecting extracts from rat atria into other rats caused a rapid and significant increase in sodium and water excretion, along with a drop in blood pressure. wikipedia.orgoup.com This groundbreaking discovery established the heart as an endocrine organ and spurred intense research to identify the active substance. oup.comahajournals.org

Following de Bold's discovery, numerous laboratories worked to isolate and characterize the bioactive components of atrial extracts. wikipedia.org This led to the purification and sequencing of a family of related peptides, which were given various names such as atrial natriuretic factor (ANF), cardionatrin, and atriopeptin. nih.govannualreviews.org In 1984, researchers purified and analyzed two distinct low-molecular-weight peptides, which they named atriopeptin I and this compound. nih.gov They found that while both peptides exhibited natriuretic and diuretic activity, only this compound was a potent relaxant of both intestinal and vascular smooth muscle. nih.gov Sequence analysis revealed that this compound was identical to Atriopeptin I but with the addition of a Phe-Arg extension at the carboxyl terminus. nih.gov This highlighted the critical role of this C-terminal dipeptide in the peptide's vascular activity. ahajournals.org

Role of this compound as a Cardiac Hormone

This compound functions as a cardiac hormone, playing a direct role in the regulation of cardiovascular and renal systems. capes.gov.brnih.gov Secreted by the heart's atrial myocytes, it is intimately involved in maintaining fluid, electrolyte, and blood pressure homeostasis. capes.gov.brnih.gov

This compound exerts its effects through several mechanisms. It is a potent vasodilator, meaning it widens blood vessels, which helps to lower blood pressure. ahajournals.orgruixibiotech.com This vasodilatory effect is particularly prominent in renal blood vessels. ahajournals.org Furthermore, this compound promotes natriuresis, the excretion of sodium by the kidneys, which in turn leads to diuresis, an increase in urine output. uniprot.orgahajournals.org This reduction in sodium and water helps to decrease the volume of fluid in the circulatory system, further contributing to a reduction in blood pressure. phoenixbiotech.netlifetechindia.com Studies have shown that this compound can selectively vasodilate intestinal and vascular smooth muscle strips in vitro and promote natriuresis in vivo. uniprot.orggenecards.orguniprot.org

Properties

CAS No. |

98084-69-6 |

|---|---|

Molecular Formula |

C141H227N51O42S2 |

Molecular Weight |

3372.8 g/mol |

IUPAC Name |

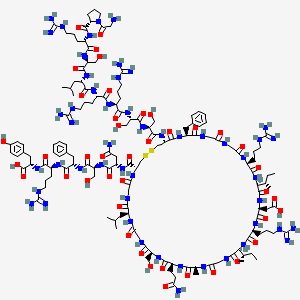

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C141H227N51O42S2/c1-10-71(7)109-133(231)167-59-103(202)168-73(9)111(209)172-84(40-41-100(143)199)119(217)184-92(62-193)114(212)166-60-105(204)170-85(49-69(3)4)112(210)165-61-106(205)171-97(130(228)181-89(54-101(144)200)124(222)187-94(64-195)127(225)180-88(52-75-27-16-13-17-28-75)123(221)175-80(31-20-44-159-138(149)150)116(214)183-91(135(233)234)53-76-36-38-77(198)39-37-76)67-235-236-68-98(131(229)179-87(51-74-25-14-12-15-26-74)113(211)164-57-102(201)163-58-104(203)169-78(29-18-42-157-136(145)146)120(218)191-110(72(8)11-2)134(232)182-90(55-108(207)208)125(223)176-83(121(219)190-109)34-23-47-162-141(155)156)189-129(227)96(66-197)188-128(226)95(65-196)186-117(215)81(32-21-45-160-139(151)152)173-115(213)79(30-19-43-158-137(147)148)174-122(220)86(50-70(5)6)178-126(224)93(63-194)185-118(216)82(33-22-46-161-140(153)154)177-132(230)99-35-24-48-192(99)107(206)56-142/h12-17,25-28,36-39,69-73,78-99,109-110,193-198H,10-11,18-24,29-35,40-68,142H2,1-9H3,(H2,143,199)(H2,144,200)(H,163,201)(H,164,211)(H,165,210)(H,166,212)(H,167,231)(H,168,202)(H,169,203)(H,170,204)(H,171,205)(H,172,209)(H,173,213)(H,174,220)(H,175,221)(H,176,223)(H,177,230)(H,178,224)(H,179,229)(H,180,225)(H,181,228)(H,182,232)(H,183,214)(H,184,217)(H,185,216)(H,186,215)(H,187,222)(H,188,226)(H,189,227)(H,190,219)(H,191,218)(H,207,208)(H,233,234)(H4,145,146,157)(H4,147,148,158)(H4,149,150,159)(H4,151,152,160)(H4,153,154,161)(H4,155,156,162)/t71-,72-,73-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,109-,110-/m0/s1 |

InChI Key |

XXPVSJGWOXCVLF-VSJANKAZSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Other CAS No. |

98084-69-6 |

sequence |

GPRSLRRSSCFGGRIDRIGAQSGLGCNSFRY |

Synonyms |

ANF (103-125) ANP (103-125) atrial natriuretic factor (103-125) atrial natriuretic factor precursor (127-149) atrial natriuretic factor prohormone (103-125) atriopeptin (103-125) atriopeptin 23 atriopeptin II cardionatrin II |

Origin of Product |

United States |

Molecular Biology and Biochemistry of Atriopeptin Ii

Gene Structure and Expression of NPPA (encoding proANP)

The synthesis of Atriopeptin II begins with the expression of the NPPA (Natriuretic Peptide A) gene. In humans, this gene is located on the short arm of chromosome 1. wikipedia.org The NPPA gene is composed of three exons separated by two introns. wikipedia.orgresearchgate.net

Transcription and subsequent translation of the NPPA gene produce a 151-amino acid precursor protein known as preproANP. researchgate.net The expression of the NPPA gene is tissue-specific, occurring predominantly in the cardiac atria. wikipedia.org While expression is high in both atria and ventricles during fetal development, its levels in the ventricles significantly decrease after birth. nih.gov However, in response to various cardiovascular stresses, such as heart failure or hypertrophy, the NPPA gene can be reactivated in the ventricular myocardium, indicating its role in the heart's adaptive response. nih.gov

Biosynthesis and Precursor Processing

The journey from the initial gene product to the final active peptide involves several critical processing steps.

The initial polypeptide translated from the NPPA mRNA is preproANP. This 151-amino acid chain contains a 25-amino acid signal peptide at its N-terminus. This signal sequence directs the nascent protein into the secretory pathway. Within the endoplasmic reticulum, this signal peptide is cleaved, resulting in a 126-amino acid intermediate, proANP (pro-atrial natriuretic peptide). wikipedia.orgnih.gov This prohormone, proANP, is the primary form that is stored within the cells of the heart. nih.govnih.gov

The conversion of the inactive proANP into its biologically active forms is a crucial activation step. This process occurs upon secretion from the cardiomyocyte. The key enzyme responsible for this cleavage is Corin, a transmembrane serine protease located on the surface of cardiac muscle cells. wikipedia.orgnih.govresearchgate.net Corin specifically recognizes and cleaves the proANP molecule, releasing the active C-terminal fragment.

The cleavage of proANP by Corin gives rise to two main products: the inactive 98-amino acid N-terminal fragment (NT-proANP) and the biologically active 28-amino acid C-terminal peptide, which is the most common circulating form of ANP. nih.govfrontiersin.org

The term "Atriopeptin" refers to several active peptides derived from the C-terminus of proANP. These peptides differ slightly in length due to variations in the cleavage site.

Atriopeptin I is a 21-amino acid peptide. nih.gov

This compound is a 23-amino acid peptide, which shares the same sequence as Atriopeptin I but includes a Phenylalanine-Arginine extension at its C-terminus. nih.gov

Atriopeptin III is a 24-amino acid peptide. nih.gov

These peptides are derived from a common precursor, and their specific formation depends on the precise point of carboxyl-terminal cleavage. nih.gov

| Peptide | Number of Amino Acids | Relationship to Precursor |

|---|---|---|

| PreproANP | 151 | Initial translation product |

| ProANP | 126 | After removal of signal peptide; storage form |

| Atriopeptin I | 21 | C-terminal active fragment |

| This compound | 23 | C-terminal active fragment |

| Atriopeptin III | 24 | C-terminal active fragment |

| ANP (α-hANP) | 28 | Major circulating active form |

Post-Translational Modifications

Beyond proteolytic cleavage, other post-translational modifications (PTMs) can influence the function and stability of ANP. The most significant PTM is the proteolytic processing of preproANP to proANP and the subsequent cleavage of proANP into active peptides.

Recent research has also identified O-glycosylation as another important PTM. nih.govresearchgate.net O-glycans (sugar molecules) have been found attached to the proANP molecule and even to the mature, bioactive ANP itself. nih.govuni.lu This glycosylation can affect the peptide's stability by protecting it from proteolytic degradation and can also modify its potency at its receptor. nih.gov

Intracellular Storage and Release Mechanisms

After its synthesis and processing to the prohormone stage, proANP is transported to and stored in specialized, dense-core secretory granules within the atrial cardiomyocytes. nih.govnih.govnih.gov These granules serve as reservoirs, allowing for the rapid release of the hormone in response to specific physiological cues.

The primary stimulus for the release of ANP is mechanical stretch of the atrial walls, which typically occurs with an increase in blood volume. wikipedia.org This stretch triggers the fusion of the storage granules with the cell membrane and the release of their contents into the bloodstream via a process called exocytosis. Atrial granules are also recognized as acidic calcium stores, highlighting their role in cellular signaling beyond simple storage. nih.gov

Structure-Activity Relationships of this compound

The biological activity of this compound is intrinsically linked to its specific molecular structure. The arrangement of its amino acids, the presence of a critical disulfide bond, and the composition of its C-terminal region all play crucial roles in its physiological effects. Understanding these structure-activity relationships is fundamental to comprehending its function.

Importance of Disulfide Bonds

A defining feature of the atriopeptin family, including this compound, is a 17-amino acid ring formed by a disulfide bond between two cysteine residues. wikipedia.org This intramolecular bridge is not merely a structural component but is essential for the peptide's biological potency. The disulfide bond maintains the specific conformational integrity of the peptide, which is necessary for proper binding to its receptors. nih.gov Research has shown that the size of this 17-amino acid ring is critical for the expression of both spasmolytic and natriuretic activities. nih.gov

The critical nature of this bond is demonstrated by studies on synthetic analogues. Peptides in which the disulfide bond was replaced with an ethylene linkage exhibited only weak biological activity. nih.gov This finding underscores that the disulfide bridge is vital for preserving the three-dimensional structure required for receptor interaction and subsequent signal transduction. Disruption or absence of this bond leads to a significant loss of the peptide's ability to elicit its characteristic physiological responses. nih.gov

Role of C-terminal Residues in Biological Activity

The C-terminal amino acid sequence of atriopeptins is a key determinant of their specific biological activities. This compound is distinguished from Atriopeptin I by the C-terminal extension of two amino acids: Phenylalanine (Phe) and Arginine (Arg). nih.gov This Phe-Arg terminus is directly implicated in the peptide's enhanced biological functions compared to Atriopeptin I.

Studies involving the truncation of these COOH-terminal residues have consistently shown a reduction in both spasmolytic and natriuretic effects. nih.govresearchgate.net The C-terminal arginine, in particular, is recognized for its pivotal role in the structure and function of many proteins and peptides. nih.govpreprints.org The presence of this positively charged residue at the terminus of this compound is crucial for its full range of biological actions, including its potent vasorelaxant properties. The cleavage or modification of these terminal residues can significantly diminish the peptide's activity, highlighting their importance in receptor binding and activation. nih.gov

Comparative Activity Profiles of Atriopeptin I, II, and III

The atriopeptin family comprises several peptides that differ by the length of their C-terminal extensions, leading to a clear hierarchy in their biological potency. nih.gov Atriopeptin I, the shortest of the three, exhibits natriuretic effects but is notably less effective at relaxing vascular smooth muscle. This compound, with its C-terminal Phe-Arg extension, demonstrates significantly greater vasorelaxant and natriuretic activity than Atriopeptin I. Atriopeptin III, which has an additional Tyrosine (Tyr) residue at its C-terminus (Phe-Arg-Tyr), generally shows the highest potency of the three. nih.govnih.gov

The relative depressor and natriuretic activities have been established as: Atriopeptin III ≥ α-hANP > this compound > Atriopeptin I. nih.gov This gradient of activity directly correlates with the progressive extension of the C-terminus, which enhances the peptides' ability to induce vascular relaxation in addition to their shared natriuretic effects. nih.gov

Table 1: Comparison of Atriopeptin Structures

| Peptide | C-terminal Extension (from Atriopeptin I) | Number of Amino Acids |

| Atriopeptin I | - | 21 |

| This compound | -Phe-Arg | 23 |

| Atriopeptin III | -Phe-Arg-Tyr | 24 |

Table 2: Relative Biological Activities of Atriopeptins

| Peptide | Relative Natriuretic Activity | Relative Vasorelaxant Activity |

| Atriopeptin I | + | Low/Negligible |

| This compound | ++ | ++ |

| Atriopeptin III | +++ | +++ |

| (Activity levels are represented qualitatively based on comparative studies) |

Receptor Interactions and Signal Transduction of Atriopeptin Ii

Identification and Characterization of Natriuretic Peptide Receptors (NPRs)

Three main subtypes of natriuretic peptide receptors (NPRs) have been identified and characterized: NPR-A, NPR-B, and NPR-C. nih.gov These receptors are distinguished by their ligand specificity, structural characteristics, and signal transduction mechanisms. nih.gov While all three bind natriuretic peptides, NPR-A and NPR-B possess intrinsic guanylyl cyclase activity, whereas NPR-C lacks an enzymatic domain and is primarily involved in peptide clearance. nih.govoup.comfrontiersin.org

Natriuretic Peptide Receptor-A (NPR-A), also known as Guanylyl Cyclase-A (GC-A), is the principal receptor for atrial natriuretic peptide (ANP) and its analogs, including Atriopeptin II. frontiersin.orgnih.gov This receptor is a single-pass transmembrane protein. oup.comresearchgate.net Its structure consists of a large extracellular ligand-binding domain, a single transmembrane segment, and a large intracellular domain. oup.comnih.gov The intracellular portion is complex, containing a protein kinase-like homology domain (KHD) and a C-terminal guanylyl cyclase (GC) catalytic domain. nih.govoup.comnih.gov NPR-A exists as a pre-formed homodimer on the cell surface, a state that is independent of ligand binding. nih.govnih.gov The binding of a ligand like this compound to the extracellular domain is believed to induce a conformational change that is transmitted across the membrane, leading to the activation of the intracellular guanylyl cyclase catalytic domain. nih.gov

The natriuretic peptide receptors exhibit distinct ligand preferences. NPR-A is selectively activated by Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), while NPR-B is the primary receptor for C-type Natriuretic Peptide (CNP). oup.comnih.gov this compound, an analog of ANP, binds with high affinity to NPR-A. nih.gov

Research comparing various atriopeptin (AP) analogs has revealed specific structural requirements for high-affinity binding and receptor activation. Studies on rat adrenal membranes demonstrated that the rank potency for both competing with radiolabeled ANF for receptor binding and for activating guanylate cyclase was ANF (8-33) = AP III = AP II > AP I. nih.gov The inhibitory constant (Ki) for this compound in competing for ANF binding sites was approximately 10⁻¹⁰ M, which is significantly lower than the Ki for Atriopeptin I (approximately 10⁻⁸ M). nih.gov This difference in affinity and potency is attributed to the presence of the C-terminal Phenylalanine-Arginine residues found in this compound and III but absent in Atriopeptin I, highlighting their critical role in the effective coupling of receptor binding to guanylate cyclase activation. nih.gov

| Peptide | Receptor Binding Potency (Ki) | Guanylate Cyclase Activation (EC50) | Key Structural Feature |

|---|---|---|---|

| Atriopeptin I (AP I) | ~10-8 M | ~10-7 M | Lacks C-terminal Phe-Arg |

| This compound (AP II) | ~10-10 M | ~10-8 M | Contains C-terminal Phe-Arg |

| Atriopeptin III (AP III) | ~10-10 M | ~10-8 M | Contains C-terminal Phe-Arg-Tyr |

| ANF (8-33) | ~10-10 M | ~10-8 M | Longer C-terminal extension |

Intracellular Signaling Pathways

The binding of this compound to NPR-A initiates a well-defined intracellular signaling cascade that mediates its physiological effects. This pathway is centered on the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).

Upon binding of this compound to the extracellular domain of NPR-A, the receptor's intrinsic guanylate cyclase catalytic domain is allosterically activated. researchgate.netnih.gov This activation catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). nih.govfrontiersin.org Studies have demonstrated that this compound markedly and dose-dependently increases the intracellular accumulation of cGMP in target cells and tissues. nih.govnih.gov

In isolated rat thoracic aorta strips, a threshold concentration of 1 nM this compound was sufficient to increase cGMP levels. nih.gov At a concentration of 10 nM, this compound induced an eight-fold increase in cGMP concentrations. nih.gov Kinetic studies on rat adrenal membranes showed that atriopeptins increase the maximum velocity (Vmax) of the guanylate cyclase enzyme without altering its affinity for the substrate (GTP). nih.gov This activation leads to a significant and rapid rise in cytosolic cGMP, which then acts as a crucial second messenger to propagate the signal within the cell. nih.gov

| Condition | Vmax (pmol cGMP/min/mg protein) with Mn²⁺-GTP | Vmax (pmol cGMP/min/mg protein) with Mg²⁺-GTP |

|---|---|---|

| Basal (No Peptide) | 128.3 ± 6.6 | 53.7 ± 3.7 |

| With Atriopeptins | 283.8 ± 20.6 | 149.9 ± 7.6 |

The primary intracellular effector of cGMP is cGMP-dependent protein kinase (PKG). frontiersin.orgnih.govnih.gov The elevation of intracellular cGMP concentration following NPR-A activation leads directly to the binding and activation of PKG. nih.govnih.gov In studies using rat thoracic aorta, the increase in cGMP levels caused by this compound was closely correlated with the activation of PKG. nih.gov A 10 nM concentration of this compound resulted in a two-fold increase in the PKG activity ratio. nih.gov This activation is a critical step, as PKG is a serine/threonine kinase that phosphorylates various downstream target proteins, thereby executing the cellular response to this compound. nih.gov Interestingly, recent evidence suggests a feedback loop where activated PKG can be recruited to the plasma membrane and physically associate with NPR-A, forming a signaling complex that may enhance the receptor's cyclase activity and regulate signal compartmentation. nih.gov

Once activated by cGMP, PKG phosphorylates a number of downstream effector proteins, leading to the ultimate physiological responses. nih.gov The generation of intracellular cGMP by NPR-A can stimulate at least three known classes of cGMP effector molecules: cGMP-dependent protein kinases (PKGs), cGMP-dependent phosphodiesterases (PDEs), and cGMP-gated ion channels. nih.govfrontiersin.org

In vascular smooth muscle cells, PKG activation is a key mechanism mediating vasorelaxation. nih.gov The signaling cascade involving cGMP and PKG is thought to be a common pathway for vasodilation induced by atrial natriuretic factors, nitrovasodilators, and endothelium-dependent vasodilators. nih.gov Furthermore, the ANP/NPR-A/cGMP signaling pathway can antagonize other signaling cascades. frontiersin.org For instance, it has been shown to inhibit the activation of Protein Kinase C (PKC) in a cGMP-dependent manner, an effect that is reversed by PKG inhibitors. frontiersin.orgahajournals.org This cross-talk between signaling pathways allows for fine-tuned regulation of cellular processes like contraction, proliferation, and fluid transport. frontiersin.orgahajournals.org

Receptor Regulation and Modulation of Activity

This compound, a member of the atrial natriuretic peptide (ANP) family, exerts its physiological effects by interacting with specific cell surface receptors. The regulation of these receptors and the subsequent modulation of cellular activity are complex processes involving receptor binding, conformational changes, and interactions with downstream signaling molecules.

The primary receptors for atriopeptins are the natriuretic peptide receptors (NPRs), particularly NPR-A and NPR-C. wikipedia.orgfrontiersin.org NPR-A is a guanylyl cyclase-linked receptor, meaning that upon binding of this compound, it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). annualreviews.orgnih.govnih.govfrontiersin.orgjst.go.jp This increase in intracellular cGMP is a key event in the signal transduction cascade. nih.govfrontiersin.orgjst.go.jp In contrast, NPR-C, often referred to as the "clearance receptor," is thought to be primarily involved in the binding and removal of ANPs from circulation, although it may also have other signaling roles. frontiersin.organnualreviews.orgconicet.gov.ar

The binding of this compound to NPR-A induces a conformational change in the receptor, leading to its dimerization and activation of the intracellular guanylyl cyclase domain. wikipedia.org This activation results in a significant increase in the production of cGMP. nih.govnih.govpsu.edu The potency of different atriopeptin analogs in activating guanylate cyclase often correlates with their receptor binding affinity. nih.gov For instance, analogs with a C-terminal Phe-Arg, which is present in this compound, are more potent in both binding to the receptor and stimulating guanylate cyclase activity compared to analogs lacking these residues. nih.gov

Receptor activity is also modulated by factors that influence the receptor's structure and its interaction with the ligand. For example, the glycosylation of the NPR-A receptor may be important for its ligand-binding activity. frontiersin.org Furthermore, the presence of different receptor subtypes in various tissues can lead to diverse physiological responses. nih.govnih.gov Studies have shown that distinct atriopeptin receptors may exist in different smooth muscle tissues, such as airway and pulmonary artery, leading to varied relaxation responses. nih.gov

Down-regulation of NPR-A has been observed in several cell types, a process that involves ligand-dependent internalization and sequestration of the receptor. frontiersin.org This serves as a negative feedback mechanism to control the cellular response to sustained levels of atriopeptins.

Interaction with other Second Messenger Systems (e.g., cAMP, Ca2+)

The signaling cascade initiated by this compound is not confined to the cGMP pathway but also involves significant crosstalk with other critical second messenger systems, most notably cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). frontiersin.orgfrontiersin.orgphysiology.org This interplay is crucial for the fine-tuning of cellular responses to various stimuli.

Interaction with Calcium (Ca2+):

A primary mechanism of this compound's action, particularly in vascular smooth muscle relaxation, is its ability to lower cytosolic free Ca2+ concentrations. physiology.org Research has demonstrated that this compound can dose-dependently decrease basal Ca2+ levels and also attenuate the sustained increase in Ca2+ that is induced by vasoconstrictors like angiotensin II and norepinephrine. physiology.orgnih.gov

This compound achieves this reduction in intracellular Ca2+ through multiple mechanisms:

Inhibition of Ca2+ Influx: It has been shown to inhibit the influx of Ca2+ in response to vasoconstrictors. nih.gov

Inhibition of Intracellular Ca2+ Release: this compound is a potent inhibitor of the release of Ca2+ from intracellular stores, a process triggered by various agonists. nih.govnih.gov

The reduction of intracellular Ca2+ by this compound is thought to be mediated, at least in part, by the cGMP-dependent protein kinase (PKG). frontiersin.org Activated PKG can phosphorylate various proteins involved in Ca2+ homeostasis, leading to decreased Ca2+ levels and subsequent smooth muscle relaxation. frontiersin.org

Interaction with Cyclic AMP (cAMP):

The relationship between the this compound/cGMP pathway and the cAMP signaling system is complex and can be both synergistic and antagonistic depending on the cell type and context.

No Direct Effect on cAMP Levels: In some tissues, such as the rat thoracic aorta, this compound does not significantly alter cAMP concentrations or the activity of cAMP-dependent protein kinase (PKA). nih.govpsu.edu

Inhibition of Adenylyl Cyclase: In other cell types, including cardiac cells, atrial natriuretic factor (a related peptide) has been shown to inhibit adenylyl cyclase activity, the enzyme responsible for cAMP production. ahajournals.org This inhibitory effect is more pronounced when adenylyl cyclase has been stimulated by other agents. ahajournals.org

Crosstalk via Phosphodiesterases (PDEs): A key point of interaction is through phosphodiesterases, enzymes that degrade cyclic nucleotides. The increase in cGMP following this compound stimulation can activate certain PDEs that also hydrolyze cAMP. pnas.org This leads to a decrease in intracellular cAMP levels and a reduction in PKA activity. pnas.org This mechanism represents a form of negative crosstalk where the cGMP pathway dampens cAMP-mediated signaling.

Functional Antagonism: In some instances, the effects of the cGMP and cAMP pathways can be opposing. For example, while cAMP can promote certain cellular processes, the cGMP pathway activated by this compound may counteract these effects. frontiersin.org

Data on this compound Interactions

| Parameter | Effect of this compound | Tissue/Cell Type | Key Findings | Citation |

|---|---|---|---|---|

| Basal Cytosolic Ca2+ | Decrease (10-40%) | Cultured aortic smooth muscle cells | Dose-dependent reduction in resting intracellular calcium levels. | physiology.org |

| Agonist-Induced Intracellular Ca2+ Release | Inhibition | Isolated rabbit aorta | Potent inhibition of Ca2+ release stimulated by norepinephrine, histamine, and caffeine. | nih.gov |

| Norepinephrine-Stimulated 45Ca Efflux | Inhibition | Isolated rabbit aorta | Confirmed the inhibitory effect on intracellular calcium release. | nih.gov |

| Intracellular cGMP | Increase | Rat thoracic aorta | Correlated with relaxation in a time- and concentration-dependent manner. | nih.gov |

| cGMP-dependent Protein Kinase (PKG) | Activation | Rat thoracic aorta | Activation of PKG was observed alongside increases in cGMP and relaxation. | nih.gov |

| Intracellular cAMP | No significant change | Rat thoracic aorta | Did not alter cAMP levels or cAMP-dependent protein kinase activity. | nih.govpsu.edu |

| Adenylyl Cyclase Activity | Inhibition | Rat cardiocytes | ANF (related peptide) reduced adenylyl cyclase activity, especially when stimulated. | ahajournals.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Angiotensin II |

| Norepinephrine |

| Histamine |

| Caffeine |

| Guanosine triphosphate (GTP) |

| Cyclic guanosine monophosphate (cGMP) |

| Cyclic adenosine monophosphate (cAMP) |

Physiological and Cellular Mechanisms of Atriopeptin Ii Action

Renal Cellular Mechanisms

The primary renal effects of Atriopeptin II involve the modulation of the glomerular filtration rate and the inhibition of sodium and water reabsorption in the renal tubules. These actions are a result of direct interactions with various cell types and transport proteins within the kidney.

Modulation of Glomerular Filtration Rate (GFR)

This compound has been shown to enhance the glomerular filtration rate (GFR). physiology.orgnih.govphysiology.orgnih.gov This increase in GFR is a key contributor to its diuretic and natriuretic properties. The modulation of GFR is achieved through specific hemodynamic changes within the glomerulus.

A primary mechanism by which this compound increases GFR is by elevating the glomerular capillary hydrostatic pressure. physiology.orgnih.govphysiology.orgnih.gov Studies using isolated perfused dog glomeruli demonstrated a significant increase in single-nephron GFR, which was associated with a rise in glomerular capillary hydrostatic pressure. physiology.orgnih.govphysiology.org Similarly, experiments in rats using stop-flow pressure as an index of glomerular capillary pressure showed a prompt and significant increase upon infusion of this compound. nih.gov This elevation in hydrostatic pressure creates a greater driving force for filtration across the glomerular capillaries.

Interactive Table: Effects of this compound on Glomerular Hemodynamics

| Parameter | Effect of this compound | Research Finding |

| Single-Nephron Glomerular Filtration Rate (SNGFR) | Increase | Significantly increased from 78 ± 27 to 108 ± 29 nl/min in isolated perfused dog glomeruli. physiology.orgnih.govphysiology.org |

| Glomerular Capillary Hydrostatic Pressure (PGC) | Increase | Significantly increased from 31 ± 3 to 35 ± 3 mmHg in isolated perfused dog glomeruli. physiology.orgnih.govphysiology.org |

| Stop Flow Pressure (SFP) | Increase | Increased from 44.0 ± 1.28 to 52.7 ± 1.75 mm Hg in rats. nih.gov |

| Afferent Arteriolar Tone | Dilation | Atrial natriuretic peptides cause afferent arteriolar vasodilation. annualreviews.orgahajournals.org |

| Efferent Arteriolar Tone | Constriction | Atrial natriuretic peptides tend to induce efferent arteriolar vasoconstriction. annualreviews.orgahajournals.org |

Inhibition of Sodium and Water Reabsorption

Beyond its effects on glomerular filtration, this compound also directly influences the handling of sodium and water by the renal tubules. nih.gov This inhibition of reabsorption further contributes to its natriuretic and diuretic effects.

The collecting duct system is a key site of action for this compound in regulating sodium and water balance. annualreviews.organnualreviews.orgnih.gov Atrial natriuretic peptides inhibit sodium and water transport in the inner medullary collecting duct. annualreviews.organnualreviews.org This effect is mediated by the generation of cyclic GMP (cGMP) in these cells. annualreviews.org While some studies suggest that ANP does not directly alter sodium transport across medullary collecting ducts, others propose that it acts via a mediator to alter sodium movement in the terminal segments of the nephron. nih.gov In the cortical collecting duct, ANP has been shown to inhibit vasopressin-stimulated water absorption. annualreviews.org

This compound and other atrial natriuretic peptides influence the activity of key ion channels and transporters involved in sodium reabsorption. ANP has been shown to inhibit the epithelial sodium channel (ENaC) and the basolaterally expressed Na+/K+-ATPase pump in the kidney. mdpi.com The inhibition of Na+/K+-ATPase by ANF in the renal medulla is thought to occur through a cGMP-protein kinase G dependent mechanism. icm.edu.pl Studies have shown that ANF is not a direct inhibitor of the Na+/K+-ATPase enzyme but acts through intracellular signaling pathways. icm.edu.pl The inhibition of ENaC by ANP leads to a reduction in sodium entry into the collecting duct cells. daigonline.de

Interactive Table: this compound's Influence on Renal Tubular Transport

| Cellular Target | Effect of this compound/ANP | Mechanism |

| Inner Medullary Collecting Duct Cells | Inhibition of sodium and water transport. annualreviews.organnualreviews.org | cGMP-mediated inhibition of sodium uptake. annualreviews.org |

| Cortical Collecting Duct Cells | Inhibition of vasopressin-stimulated water absorption. annualreviews.org | cGMP-mediated. annualreviews.org |

| Epithelial Sodium Channel (ENaC) | Inhibition. mdpi.com | Reduces sodium entry into collecting duct cells. daigonline.de |

| Na+/K+-ATPase | Inhibition. mdpi.comicm.edu.pl | cGMP-protein kinase G dependent mechanism. icm.edu.pl |

Vascular Smooth Muscle Regulation

This compound exerts significant influence over the vascular system, primarily through its effects on vascular smooth muscle cells. These actions are critical to its role in cardiovascular homeostasis.

Direct Vasorelaxant Effects and Mechanisms

This compound is recognized as a potent vasorelaxant, an effect it achieves independently of the vascular endothelium. psu.edutandfonline.com Its mechanism of action is closely linked to the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. psu.eduscielo.br Upon binding to its receptor on vascular smooth muscle cells, this compound stimulates particulate guanylate cyclase, leading to an increase in intracellular cGMP levels. annualreviews.orgnih.govahajournals.org This elevation in cGMP precedes and directly correlates with the onset of vascular relaxation. psu.edu The vasorelaxant properties of this compound are dependent on its chemical structure, specifically the presence of phenylalanine and arginine residues at the carboxy terminus. ahajournals.org

The profile of this compound as a non-endothelial-dependent vasodilator that elevates cGMP is similar to that of nitric oxide-releasing agents like nitroglycerin and sodium nitroprusside. psu.edu However, the underlying mechanism differs, as this compound does not appear to stimulate the soluble form of guanylate cyclase. ahajournals.orgnih.gov

Alteration of Cytosolic Calcium Levels

A key mechanism through which this compound induces vasorelaxation is by lowering the concentration of cytosolic free calcium ([Ca2+]i) in vascular smooth muscle cells. physiology.orgnih.gov It has been shown to dose-dependently decrease basal [Ca2+]i levels. nih.gov Furthermore, this compound effectively reduces the sustained increase in [Ca2+]i that is prompted by vasoconstrictors such as angiotensin II and high potassium concentrations. nih.govjst.go.jp

The reduction in intracellular calcium is mediated by the cGMP-dependent protein kinase. nih.gov This kinase is activated by the increased levels of cGMP that result from this compound stimulation. nih.gov The process does not seem to involve the inhibition of voltage-sensitive calcium channels. jst.go.jp While this compound diminishes the sustained elevation of [Ca2+]i, it does not significantly affect the initial, transient calcium response elicited by hormones like angiotensin II. nih.gov

Endothelium-Independent Mechanisms

The vasorelaxant effects of this compound are notably independent of the vascular endothelium. psu.edunih.govjst.go.jp Studies have demonstrated that the removal of the endothelium does not abolish the vasorelaxant response to this compound. psu.edu This indicates a direct action on the vascular smooth muscle cells. nih.gov

While both this compound and endothelium-dependent vasodilators like acetylcholine (B1216132) can lead to vasorelaxation, their pathways are distinct. For instance, methylene (B1212753) blue, an inhibitor of soluble guanylate cyclase, blocks the effects of acetylcholine but does not alter the vasorelaxant or cGMP-elevating response to this compound. nih.gov This further underscores that this compound's mechanism does not rely on the endothelium-derived relaxing factor (nitric oxide) pathway that soluble guanylate cyclase inhibitors affect.

Differential Effects on Arterial vs. Venous beds

This compound exhibits a selective action on different parts of the vascular system, with a more pronounced effect on arteries compared to veins. nih.gov Research has shown that this compound causes endothelium-independent relaxation in isolated bovine intrapulmonary artery rings, but has no effect on corresponding venous rings. nih.gov This suggests a preferential activity in arterial smooth muscle.

In human studies, local infusion of atrial natriuretic peptide (ANP), the family to which this compound belongs, produced a dose-dependent increase in both skin and muscle blood flow, indicating arterial dilation. nih.gov However, it did not cause dilation of preconstricted dorsal hand veins at equivalent doses, supporting the concept of arterioselective dilation. nih.gov Some researchers have suggested that the rapid fall in cardiac output observed with this compound infusion might indicate a preferential venodilation effect leading to reduced venous return. medicinabuenosaires.com However, direct studies on isolated vessels point towards a stronger arterial effect. nih.govoup.com

Adrenal Gland Interactions

This compound also plays a crucial role in regulating the endocrine functions of the adrenal gland, particularly concerning aldosterone (B195564) secretion.

Inhibition of Aldosterone Secretion

This compound is a potent inhibitor of aldosterone biosynthesis and secretion from the adrenal zona glomerulosa. ahajournals.orgnih.govannualreviews.org This inhibitory action is a key component of its role in regulating sodium and water balance. This compound has been shown to inhibit aldosterone release stimulated by various secretagogues, including angiotensin II, adrenocorticotropic hormone (ACTH), and potassium. ahajournals.orgnih.govnih.gov

The inhibitory mechanism appears to be at a point distal to the hormone receptors, as it affects stimulation by multiple agonists. ahajournals.org this compound has been found to inhibit both the early and late pathways of aldosterone biosynthesis. ahajournals.orgnih.gov Specifically, it can block angiotensin II-stimulated pregnenolone (B344588) synthesis (early pathway) and the conversion of corticosterone (B1669441) to aldosterone (late pathway). ahajournals.orgnih.gov Interestingly, this compound does not seem to affect basal or ACTH-stimulated corticosterone release from the zona fasciculata-medullary cells, indicating a selective action on aldosterone production. nih.gov

Effects on Zona Glomerulosa Cells

This compound exerts significant inhibitory effects on the zona glomerulosa cells of the adrenal cortex, primarily targeting the synthesis and secretion of aldosterone. nih.govnih.gov Studies utilizing rat adrenal cell suspensions have demonstrated that this compound, along with other atriopeptins, prompts a dose-dependent reduction in aldosterone release. nih.govnih.gov Notably, a concentration of 10 pM this compound can cause a significant inhibition of basal aldosterone release, while a higher concentration of 10 nM can decrease it by as much as 79%. nih.govnih.gov

The inhibitory action of this compound extends to aldosterone production stimulated by various secretagogues, including angiotensin II, adrenocorticotropic hormone (ACTH), and potassium. nih.govnih.govahajournals.orgahajournals.org It has been shown to decrease the sensitivity of zona glomerulosa cells to both ACTH and angiotensin II. nih.govnih.gov This inhibition is a crucial aspect of how atrial natriuretic peptides may indirectly influence sodium excretion by the kidney, complementing their direct natriuretic effects. nih.govnih.gov The mechanism of this inhibition involves actions at both the early and late pathways of aldosterone synthesis. ahajournals.orgahajournals.org Specifically, Atriopeptin III, a closely related peptide, has been found to inhibit both basal and angiotensin II-stimulated pregnenolone synthesis (an early pathway step) and the conversion of corticosterone to aldosterone (a late pathway step). ahajournals.orgahajournals.org

Autoradiographic studies have confirmed the presence of a high density of receptors for atrial natriuretic peptides in the zona glomerulosa of the adrenal gland, which is consistent with the potent effects of these peptides on aldosterone secretion. sci-hub.se

Table 1: Effects of this compound on Aldosterone Secretion

| Stimulus | Effect of this compound | Magnitude of Inhibition | Reference |

|---|---|---|---|

| Basal | Inhibition | Significant at 10 pM, 79% at 10 nM | nih.gov, nih.gov |

| Angiotensin II | Inhibition | ID50 of 12 nM for Atriopeptin I, 0.5 nM for Atriopeptin III | ahajournals.org, ahajournals.org |

| ACTH | Inhibition | ID50 of 11 nM for Atriopeptin I, 0.2 nM for Atriopeptin III | ahajournals.org, ahajournals.org |

| Potassium | Inhibition | ID50 of 10 nM for Atriopeptin I, 0.4 nM for Atriopeptin III | ahajournals.org, ahajournals.org |

Specificity Regarding Other Adrenal Steroids (e.g., Corticosterone)

A key characteristic of this compound's action on the adrenal cortex is its selectivity for inhibiting aldosterone synthesis over other adrenal steroids, such as corticosterone. nih.govnih.govahajournals.org In contrast to its potent effects on zona glomerulosa cells, this compound has been shown to have no effect on either basal or ACTH-stimulated corticosterone release from zona fasciculata-medullary cells. nih.govnih.gov This specificity indicates that atriopeptins are not general inhibitors of adrenal steroidogenesis but rather selectively target the production of aldosterone. ahajournals.org

However, some studies on human adrenal tissues have suggested a potential role for atrial natriuretic polypeptide (ANP) in regulating cortisol secretion as well. oup.com In tissues from patients with Cushing's syndrome, ANP was found to inhibit both basal and ACTH-stimulated cortisol secretion from adrenal adenomas and adjacent adrenocortical tissues. oup.com In contrast, in tissues from patients with aldosterone-producing adenomas, ANP inhibited ACTH-stimulated, but not basal, cortisol secretion. oup.com These findings suggest that the regulatory effects of atriopeptins on adrenal steroidogenesis might be more complex in humans and in certain pathological conditions.

Central Nervous System Roles

Atriopeptin is not only a circulating hormone but also functions within the central nervous system (CNS), where it is believed to act as a neuromodulator or neurotransmitter. physiology.orgnih.govcapes.gov.br

Distribution and Immunoreactivity in Brain Regions

Atriopeptin-like immunoreactivity (APir) has been identified in various regions of the rat brain, particularly in areas involved in cardiovascular regulation. annualreviews.orgnih.gov APir neurons have been observed in the hypothalamus and the pontine tegmentum. nih.gov The most significant concentration of APir neurons is found in the anteroventral periventricular nucleus, a region crucial for regulating blood volume, pressure, and electrolyte balance. annualreviews.org

Immunohistochemical studies have revealed APir cell bodies and fiber tracts in midbrain regions associated with cardiovascular control. annualreviews.org The paraventricular nucleus of the hypothalamus (PVH) contains a dense network of APir fibers, especially in its parvocellular components. jneurosci.org These fibers originate from several brain regions, with the most substantial projection arising from the anteroventral periventricular nucleus. jneurosci.org The presence of atriopeptin mRNA in the hypothalamus confirms that it is synthesized de novo in the brain. annualreviews.org

Receptors for atrial natriuretic peptides are also widely distributed in the mammalian brain, with high concentrations found in the olfactory bulb, subfornical organ, various thalamic nuclei, medial geniculate nucleus, and cerebellum in the guinea pig brain. pnas.org In the rat brain, high densities of these receptors are located in the subfornical organ, area postrema, and the linings of the ventricles. pnas.org

Potential as a Neuromodulator or Neurotransmitter

The presence of atriopeptin and its receptors in the CNS, particularly in regions that regulate fluid and electrolyte balance, strongly suggests its role as a neuromodulator or neurotransmitter. physiology.orgnih.govcapes.gov.br This central action appears to work in concert with its peripheral hormonal effects. capes.gov.br Intracerebroventricular administration of atriopeptin has been shown to suppress both basal and stimulated vasopressin release, as well as inhibit thirst. jneurosci.orgnih.gov These findings support the idea that atriopeptin in the brain participates in the neural systems that control blood volume and composition. nih.gov

Influence on circumventricular organs

Circulating atriopeptin can influence cerebral mechanisms by acting on receptors located in the circumventricular organs (CVOs). physiology.orgnih.gov These brain structures, such as the subfornical organ (SFO) and the organum vasculosum laminae terminalis (OVLT), lack a tight blood-brain barrier and are therefore accessible to circulating peptides. researchgate.netunsri.ac.id The SFO and OVLT are known to be involved in the central control of salt and water balance. researchgate.net The presence of high densities of ANP receptors in the SFO and area postrema further underscores the importance of these CVOs as targets for atriopeptin's central actions. pnas.org This interaction allows the cardiac endocrine system to directly influence central pathways that regulate cardiovascular and fluid homeostasis. physiology.orgnih.gov

Other Organ Systems and Cellular Processes

Beyond its primary roles in the adrenal glands and the central nervous system, this compound and related peptides influence a variety of other organ systems and cellular processes.

This compound has been shown to inhibit ACTH release from anterior pituitary cells, an effect that is mediated by the hyperpolarization of the plasma membrane and a subsequent reduction in calcium uptake. bioscientifica.com This action is believed to be mediated by cGMP. bioscientifica.com

At the renal level, atrial natriuretic peptides induce natriuresis and diuresis through several mechanisms. wikipedia.orgmdpi.com They increase the glomerular filtration rate and permeability, increase blood flow through the vasa recta, and decrease sodium reabsorption in the nephron. wikipedia.org

Cardiac Remodeling and Hypertrophy (mechanistic studies)

This compound, a member of the atrial natriuretic peptide (ANP) family, plays a significant role in cardiac homeostasis, particularly in counteracting cardiac remodeling and hypertrophy. uniprot.orguniprot.orguniprot.orguniprot.org Its mechanisms are multifaceted, primarily involving the activation of the guanylyl cyclase-A (GC-A) receptor and the subsequent production of intracellular cyclic guanosine monophosphate (cGMP). oup.comoup.comahajournals.org This signaling pathway antagonizes the pro-hypertrophic effects of agents like angiotensin II. oup.comnih.gov

Mechanistic studies reveal that atriopeptin directly inhibits the growth of cardiomyocytes. ahajournals.orgnih.gov Pretreatment of cultured cardiomyocytes with ANP has been shown to prevent the increase in cell size and protein synthesis induced by hypertrophic stimuli such as angiotensin II and endothelin-1. nih.gov This inhibitory effect is mediated through the cGMP-dependent pathway. ahajournals.org

A key molecular mechanism involves the induction of mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1). nih.gov Atriopeptin strongly induces the expression of MKP-1, which in turn inhibits the activation of MAPK, a critical pathway in the development of cardiac hypertrophy. nih.gov Overexpression of MKP-1 has been demonstrated to inhibit hypertrophic responses induced by angiotensin II or endothelin-1. nih.gov

Furthermore, the ANP/GC-A system has a local function within the heart to moderate the molecular program of cardiac hypertrophy. nih.gov Studies using mice with cardiomyocyte-restricted deletion of the GC-A gene showed that these animals exhibited mild cardiac hypertrophy and increased expression of cardiac hypertrophy markers. nih.gov This indicates a direct, local protective role of the atriopeptin system against cardiac growth, independent of its systemic blood pressure-lowering effects. oup.comnih.gov The protective effects are not due to changes in the density of angiotensin II receptors but rather to the physiological antagonism of its cellular actions. oup.com

The signaling cascade initiated by atriopeptin also involves the inhibition of the calcineurin/NFAT pathway, another critical mediator of cardiac hypertrophy, through the action of cGMP-dependent protein kinase I. nih.gov Additionally, ANP signaling is known to decrease cytosolic levels of Ca2+ and inositol (B14025) trisphosphate in various cells, which can contribute to its anti-hypertrophic effects. frontiersin.org

Table 1: Mechanistic Effects of this compound on Cardiac Hypertrophy

| Mechanism | Effect | Key Mediators | Supporting Evidence |

|---|---|---|---|

| Receptor Activation | Antagonizes pro-hypertrophic stimuli | Guanylyl Cyclase-A (GC-A), cGMP | oup.com, oup.com, ahajournals.org |

| Cellular Growth | Inhibits cardiomyocyte growth, protein synthesis | cGMP | ahajournals.org, nih.gov |

| MAPK Pathway | Induces MAPK Phosphatase-1 (MKP-1) expression, inhibiting MAPK activation | MKP-1 | nih.gov |

| Local Cardiac Function | Moderates the molecular program of hypertrophy | GC-A | nih.gov |

| Calcineurin Pathway | Inhibits calcineurin/NFAT-mediated hypertrophy | cGMP-dependent protein kinase I | nih.gov |

| Calcium Homeostasis | Decreases cytosolic Ca2+ levels | cGMP | frontiersin.org |

Lipid Metabolism and Energy Homeostasis

This compound influences lipid metabolism and energy homeostasis through various cGMP- and protein kinase G (PKG)-dependent pathways, primarily in adipose tissue. uniprot.orguniprot.orguniprot.orgabcam.com These actions contribute to the regulation of body weight and energy balance.

One of the key effects of atriopeptin is the stimulation of lipolysis. In human subcutaneous adipose tissue, an increase in plasma ANP is associated with increased lipolysis, as indicated by a rise in interstitial glycerol. researchgate.net This process is linked to an increase in the second messenger cGMP within the adipose tissue. researchgate.net

Mechanistically, atriopeptin up-regulates lipid metabolism and mitochondrial oxygen utilization. uniprot.orguniprot.orguniprot.orguniprot.orgabcam.com This is achieved, in part, by activating the AMP-activated protein kinase (AMPK). uniprot.orguniprot.orguniprot.orguniprot.orgabcam.com Furthermore, atriopeptin increases energy expenditure by acting through MAPK11 to promote UCP1-dependent thermogenesis in brown adipose tissue. uniprot.orguniprot.orguniprot.orgabcam.com

Studies have also pointed to the role of atriopeptin in hepatic glucose metabolism. This compound has been shown to stimulate hepatic gluconeogenesis and inhibit glycolysis in perfused rat livers. researchgate.netgrantome.com This effect is also mediated by cGMP and appears to be independent of the ANF-C receptor. researchgate.net The presence of atriopeptin receptors and particulate guanylate cyclase in the liver supports its role in regulating hepatic energy metabolism. grantome.com

Table 2: Effects of this compound on Lipid Metabolism and Energy Homeostasis

| Process | Effect | Tissue/Organ | Mediating Pathway/Molecule | Supporting Evidence |

|---|---|---|---|---|

| Lipolysis | Increased | Subcutaneous Adipose Tissue | cGMP | researchgate.net |

| Lipid Metabolism | Upregulated | Adipose Tissue | AMP-activated protein kinase (AMPK) | abcam.com, uniprot.org, uniprot.org, uniprot.org, uniprot.org |

| Energy Expenditure | Increased | Brown Adipose Tissue | MAPK11, UCP1-dependent thermogenesis | abcam.com, uniprot.org, uniprot.org, uniprot.org |

| Gluconeogenesis | Stimulated | Liver | cGMP | grantome.com, researchgate.net |

| Glycolysis | Inhibited | Liver | cGMP | researchgate.net |

Trophoblast Invasion and Spiral Artery Remodeling (in pregnancy models)

Atriopeptin plays a crucial role during pregnancy by promoting uterine decidualization, trophoblast invasion, and the remodeling of spiral arteries. uniprot.orguniprot.orguniprot.orgabcam.comarigobio.comresearchgate.net These processes are essential for establishing a healthy placenta and preventing pregnancy-induced hypertension. uniprot.orguniprot.orguniprot.orgabcam.com

Studies in mouse models and human cell lines indicate that corin-mediated ANP production is vital for these uterine changes. researchgate.net A deficiency in ANP impairs trophoblast invasion and the necessary remodeling of spiral arteries, leading to a phenotype resembling pre-eclampsia. researchgate.net

The mechanism involves the ANP/NPR1 signaling pathway. This pathway is implicated in the extensive vascular and tissue remodeling of the uterus required for a successful pregnancy. arigobio.comresearchgate.net One of the downstream effectors of ANP signaling is the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). researchgate.net ANP promotes the expression of TRAIL in endometrial stromal cells, which in turn facilitates spiral artery remodeling by inducing apoptosis of spiral arterial smooth muscle and endothelial cells. researchgate.net This process is necessary to accommodate the invading trophoblasts. researchgate.net

During a normal pregnancy, the maternal plasma concentration of human ANP (hANP) gradually increases. nih.gov However, in pregnancies complicated by toxemia with hypertension, maternal plasma hANP levels are significantly more elevated compared to normal pregnancies. nih.gov

Table 3: Role of this compound in Pregnancy Models

| Process | Effect of this compound | Key Mediators | Significance | Supporting Evidence |

|---|---|---|---|---|

| Trophoblast Invasion | Promotes invasion into the uterine wall | Corin, ANP/NPR1 signaling | Essential for placentation | arigobio.com, abcam.com, uniprot.org, uniprot.org, uniprot.org, researchgate.net |

| Spiral Artery Remodeling | Promotes remodeling | TRAIL, apoptosis of vascular cells | Prevents pregnancy-induced hypertension | arigobio.com, abcam.com, uniprot.org, uniprot.org, uniprot.org, researchgate.net |

| Uterine Decidualization | Stimulates the transformation of the endometrium | ANP/NPR1 signaling | Prepares uterus for implantation | researchgate.net |

Effects on Intraocular Pressure (IOP) in models

This compound has been shown to lower intraocular pressure (IOP) in various animal models. helsinki.fi The primary mechanism for this effect is a reduction in aqueous humor formation. nih.govnih.gov

In bovine eyes, atriopeptin administration leads to a decrease in IOP and aqueous humor formation, an effect that is independent of any vascular changes. nih.gov This reduction in aqueous humor secretion is mediated by an increase in ciliary cyclic GMP. nih.govnih.gov Atriopeptin increases cGMP levels in both whole ciliary processes and in cultured ciliary epithelial cells. nih.gov

The signaling cascade involves the activation of protein kinase G (PKG). The reduction in aqueous humor formation caused by atriopeptin can be blocked by a selective inhibitor of PKG. nih.gov This suggests that cGMP, through the activation of PKG, is the key intracellular mediator for the IOP-lowering effect of atriopeptin. nih.govnih.gov

Furthermore, atriopeptin has been shown to lower cytosolic free calcium in cultured ciliary epithelial cells, which may also contribute to the reduced secretion of aqueous humor. ufu.br In rabbits, intravitreal injection of this compound can lower IOP by up to 50%. helsinki.fi

Table 4: Effects of this compound on Intraocular Pressure

| Parameter | Effect of this compound | Mechanism | Model | Supporting Evidence |

|---|---|---|---|---|

| Intraocular Pressure (IOP) | Lowered | Reduction in aqueous humor formation | Rabbit, Bovine | helsinki.fi, nih.gov |

| Aqueous Humor Formation | Reduced | Increased ciliary cGMP, activation of Protein Kinase G | Bovine | nih.gov, nih.gov |

| Ciliary Cyclic GMP | Elevated | Activation of guanylate cyclase | Bovine | nih.gov |

| Cytosolic Free Calcium | Reduced | cGMP-mediated pathway | Cultured ciliary epithelium | ufu.br |

Regulation of Atriopeptin Ii Production and Secretion

Stimuli for Release from Cardiac Atria

The primary impetus for the secretion of atriopeptin from the cardiac atria is mechanical stretch, although a variety of hormonal and neural factors also exert significant influence.

Mechanical Stretch of Atrial Walls

The most critical physiological trigger for the release of Atriopeptin II is the mechanical stretching of the atrial walls. researchgate.netmdpi.com This stretching typically results from an increase in the volume of extracellular fluid or blood. researchgate.net In isolated perfused rat hearts, elevating the right atrial pressure resulted in a 1.5 to 3-fold increase in the secretion of atrial peptides. annualreviews.org Similarly, studies in dogs have shown that increased pressure in the left atrium also stimulates the release of these peptides. annualreviews.org This direct response to atrial distension underscores its role in a negative feedback loop to manage fluid volume. ahajournals.org The process is thought to involve the centrifugal movement of atrial-specific granules containing the hormone towards the cell surface for release. nih.gov

Feedback Mechanisms in Secretion Control

The secretion of this compound is part of a sophisticated feedback system to maintain homeostasis. When atrial walls are stretched due to increased blood volume, this compound is released. researchgate.net It then acts on various target organs to promote natriuresis (sodium excretion) and diuresis (water excretion), which helps to reduce blood volume and, consequently, the stretch on the atria. byjus.comuniprot.org This reduction in atrial stretch then serves as a negative feedback signal to decrease further secretion of this compound. ahajournals.org

Furthermore, this compound interacts with other hormonal systems involved in fluid and blood pressure regulation. For instance, it inhibits the production and release of aldosterone (B195564), a hormone that promotes sodium and water retention. annualreviews.orgjci.org By suppressing aldosterone, this compound further contributes to the reduction of blood volume and pressure, forming another layer of feedback control. annualreviews.orgjci.org

Enzymatic Degradation and Clearance

The biological activity of this compound is terminated through enzymatic degradation and clearance from the circulation, ensuring its effects are appropriately timed and regulated.

Role of Neutral Endopeptidase 24.11 (Neprilysin)

A key enzyme responsible for the degradation of this compound is Neutral Endopeptidase 24.11, also known as Neprilysin. portlandpress.commdpi.com This membrane-bound metalloenzyme is found in various tissues, including the kidneys, lungs, and vasculature. ahajournals.org Neprilysin cleaves and inactivates this compound and other natriuretic peptides. portlandpress.commdpi.com Inhibition of Neprilysin has been shown to potentiate and prolong the effects of this compound, highlighting the enzyme's significant role in regulating the peptide's bioavailability. ahajournals.orgnih.gov In conditions like heart failure, where this compound levels are elevated, the activity of Neprilysin may also be increased, contributing to a blunted response to the hormone. ahajournals.orgahajournals.org

Receptor-Mediated Clearance (NPR-C)

The primary mechanism for the removal of this compound and other natriuretic peptides from the circulation is through receptor-mediated internalization and subsequent degradation, a process largely mediated by the Natriuretic Peptide Receptor-C (NPR-C). nih.govportlandpress.com

NPR-C is a widely distributed and the most abundant of the natriuretic peptide receptors. nih.govahajournals.orgahajournals.org Unlike the other natriuretic peptide receptors, NPR-A and NPR-B, which are linked to guanylyl cyclase and mediate the biological effects of the peptides, NPR-C has a short intracellular domain and lacks enzymatic activity. nih.govahajournals.org For this reason, it is often referred to as the "clearance receptor." nih.gov It is estimated that a significant reserve of unoccupied NPR-C exists under normal physiological conditions, providing a buffering capacity for acute changes in plasma this compound concentrations.

The process of clearance involves the binding of this compound to NPR-C on the cell surface. NPR-C exhibits a high affinity for this compound (ANP), which is greater than its affinity for B-type Natriuretic Peptide (BNP) and C-type Natriuretic Peptide (CNP). nih.govresearchgate.net Following binding, the receptor-ligand complex is internalized into the cell. nih.gov This internalization is a constitutive process, meaning it occurs even in the absence of the ligand. nih.gov Once inside the cell, the complex is targeted for lysosomal degradation, where the peptide is broken down, and the receptor is recycled back to the cell surface. portlandpress.com

The importance of NPR-C in regulating this compound levels is underscored by studies on NPR-C knockout mice. These animals exhibit an increased half-life of circulating ANP, leading to physiological changes such as hypotension and mild diuresis. nih.gov

Other Peptidases and Cleavage Sites

In addition to receptor-mediated clearance, this compound is subject to enzymatic degradation by several peptidases present in the circulation and on the surface of various cells. These enzymes cleave the peptide at specific sites, leading to its inactivation.

Neutral Endopeptidase (NEP)

Neutral endopeptidase (NEP, EC 3.4.24.11), also known as neprilysin, is a key enzyme in the degradation of this compound. nih.govportlandpress.com This zinc-dependent metalloprotease is found on the plasma membrane of various tissues, with high expression in the kidney. portlandpress.comcdnsciencepub.com NEP inactivates this compound by cleaving the peptide within its 17-amino acid ring structure. portlandpress.comcdnsciencepub.comcore.ac.uk The primary and most recognized cleavage site for ANP (and by extension, this compound) by NEP is between Cysteine-7 and Phenylalanine-8 (Cys⁷-Phe⁸). portlandpress.comcdnsciencepub.comannualreviews.org This cleavage breaks the disulfide bond-formed ring, which is essential for the peptide's biological activity. core.ac.uk

Interestingly, the degradation pattern can be influenced by the structure of the peptide. For instance, Atriopeptin III, an N-terminally truncated form of ANP, is degraded more slowly by NEP, and the preferential cleavage site shifts to the Serine-25-Phenylalanine-26 (Ser²⁵-Phe²⁶) bond. nih.gov This suggests that the N-terminal portion of the peptide influences its positioning within the active site of NEP. nih.gov

Insulin-Degrading Enzyme (IDE)

Insulin-degrading enzyme (IDE) is another significant peptidase involved in the metabolism of this compound. nih.govcapes.gov.brresearchgate.net IDE is a cytosolic protein that can also be found in membrane fractions and demonstrates high affinity for ANP. nih.govcapes.gov.br Studies have shown that IDE degrades ANP through a series of cleavages. The initial and primary cleavage site is reported to be at the Serine-25-Phenylalanine-26 (Ser²⁵-Phe²⁶) bond. nih.gov Subsequent, slower cleavages can occur at other sites, including between Arginine-3 and Arginine-4, Aspartic acid-13 and Arginine-14, and Cysteine-7 and Phenylalanine-8. nih.gov The integrity of both the C-terminus and the disulfide loop of this compound is crucial for its high-affinity binding to IDE. capes.gov.br

Other Peptidases

Liver Metalloendopeptidase : A distinct metalloendopeptidase has been purified from human liver that is capable of degrading this compound. scielo.brscielo.br This enzyme, which is insensitive to specific inhibitors of NEP and angiotensin-converting enzyme (ACE), hydrolyzes the peptide at the Serine-25-Tyrosine-26 (Ser²⁵-Tyr²⁶) bond. scielo.brscielo.br

Human Plasma Carboxypeptidase N : This enzyme has been shown to cleave the C-terminal arginine from this compound. researchgate.net

The interplay between NPR-C-mediated clearance and enzymatic degradation determines the circulating half-life of this compound, which is approximately 2 minutes in humans. nih.govportlandpress.com When NPR-C receptors are saturated, particularly in pathological conditions with elevated peptide levels, the role of peptidases like NEP becomes more prominent in the clearance of this compound. portlandpress.com

Genetic Factors Influencing this compound Metabolism and Activity

Genetic variations within the gene encoding the precursor to this compound, the Natriuretic Peptide A (NPPA) gene, can significantly influence the peptide's metabolism and subsequent biological activity. wikipedia.orgfrontiersin.org These genetic polymorphisms can lead to altered plasma concentrations of this compound and have been associated with varying risks for cardiovascular diseases. wikipedia.orgfrontiersin.org

One of the well-studied polymorphisms is the rs5065 variant in the NPPA gene. mdpi.com This single nucleotide polymorphism involves a T to C transition at position 2238 (2238T>C) of the gene, which eliminates the normal stop codon. mdpi.com This "nonstop" mutation results in the translation of two additional arginine residues at the C-terminus of the preproANP. Consequently, the mature ANP produced is 30 amino acids long instead of the usual 28. mdpi.com In vitro studies have suggested that this elongated form of ANP may have altered, and potentially deleterious, biological effects. mdpi.com Clinically, this polymorphism has been associated with differences in left ventricular ejection fraction in patients with heart failure. mdpi.com

Furthermore, a frameshift mutation in the NPPA gene that results in an ANP molecule with 12 extra amino acids at the C-terminus has been shown to be resistant to degradation by NEP. nih.gov This resistance to enzymatic breakdown leads to elevated levels of the mutant ANP in individuals with this mutation, which has been linked to familial atrial fibrillation. nih.gov

Studies in animal models have also highlighted the impact of genetic factors. For example, in rats genetically susceptible to salt-induced hypertension, the natriuretic response to this compound is blunted, irrespective of their dietary salt intake. researchgate.net This suggests a genetic predisposition that affects the kidney's response to the peptide. researchgate.net

Methodologies and Research Tools for Atriopeptin Ii Studies

Peptide Synthesis and Purification for Research Applications

The production of Atriopeptin II for research purposes is primarily achieved through chemical peptide synthesis, followed by rigorous purification to ensure a high degree of homogeneity.

Solid-Phase Peptide Synthesis (SPPS): this compound and its analogs are commonly synthesized using solid-phase peptide synthesis (SPPS). smolecule.commdpi.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lcms.cz The process includes multiple cycles of deprotection, activation, and coupling of amino acids, followed by cleavage of the completed peptide from the resin. lcms.cz SPPS allows for the precise construction of the desired amino acid sequence of this compound. smolecule.com

Purification by High-Performance Liquid Chromatography (HPLC): Following synthesis, the crude peptide product contains impurities and byproducts that must be removed. mdpi.comlcms.cz Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like this compound. mdpi.comlcms.czspringernature.com This technique separates the target peptide from impurities based on differences in hydrophobicity. mdpi.com The use of volatile ion-pairing reagents, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve chromatographic separation and peak shape. lcms.cz The purity of the final this compound product is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry. mdpi.com

Recombinant Expression Systems and Analog Development

While chemical synthesis is prevalent, recombinant DNA technology also presents a viable method for producing natriuretic peptides. The development of this compound analogs is a key strategy for investigating structure-activity relationships and exploring potential therapeutic applications.

Analog Development: Researchers have synthesized numerous analogs of atriopeptins to probe the functions of different parts of the peptide. For instance, analogs lacking the C-terminal Phe-Arg were found to be significantly less active in stimulating particulate guanylate cyclase, highlighting the importance of this region for biological activity. annualreviews.org Chimeric analogs, combining sequences from different natriuretic peptides, have been developed to create molecules with selectivity for specific receptor subtypes. nih.gov These analogs are crucial tools for dissecting the molecular interactions between this compound and its receptors.

Biochemical Assays

A suite of biochemical assays is employed to quantify this compound levels and to characterize its interaction with its cellular targets.

Immunoassays are highly sensitive methods used to measure the concentration of this compound and related peptides in biological fluids like plasma and in tissue extracts. nih.govnih.gov

Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique used for the quantification of atrial natriuretic peptides (ANP). wikipedia.orgmicrobenotes.com The assay is based on the principle of competitive binding, where a radiolabeled peptide (e.g., ¹²⁵I-labeled ANP) competes with the unlabeled ANP in the sample for a limited number of specific antibody binding sites. wikipedia.orgmicrobenotes.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled ANP in the sample. wikipedia.org RIA has been used to measure ANP levels in the plasma of various species, including dogs and rabbits. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used immunoassay for the quantification of ANP. biomatik.comelkbiotech.comelisakits.co.uk Commercial ELISA kits are available for this purpose. biomatik.comelkbiotech.comelisakits.co.uknovusbio.com These assays typically employ a sandwich or competitive format. In a competitive ELISA, ANP in the sample competes with a labeled ANP for binding to a limited amount of anti-ANP antibody coated on a microplate. elkbiotech.com The signal generated is inversely proportional to the amount of ANP in the sample. ELISA offers a non-radioactive alternative to RIA and is suitable for high-throughput analysis. elkbiotech.com

Interactive Data Table: Comparison of Immunoassay Kits for Atriopeptin-related Peptides

| Assay Type | Target Analyte | Species Reactivity | Detection Range | Sensitivity |

| ELISA | Atrial Natriuretic Peptide (ANP) | Human | 15.63-1000 pg/mL | 4.66 pg/mL |

| ELISA | Atrial Natriuretic Peptide (ANP) | Mouse | 0.312-20 ng/ml | 0.078 ng/ml |

| ELISA | Atrial Natriuretic Peptide (ANP) | Mouse | 15.63 - 1000 pg/mL | 9.38 pg/mL |

A primary mechanism of action for this compound is the activation of particulate guanylate cyclase, leading to the production of cyclic GMP (cGMP). nih.govnih.gov Assays measuring guanylate cyclase activity are therefore fundamental to studying its biological effects. These assays typically involve incubating cell membranes or tissue homogenates containing the enzyme with this compound and the substrate, GTP. nih.govnih.gov The amount of cGMP produced is then quantified, often using radioimmunoassay or other sensitive detection methods. Studies have shown that this compound activates particulate guanylate cyclase in a concentration- and time-dependent manner in membranes from tissues such as the rat adrenal cortex and medulla. nih.gov

To understand how this compound initiates its effects, researchers perform receptor binding and affinity cross-linking studies.